molecular formula C8H10N2O5S B7518734 N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Cat. No. B7518734
M. Wt: 246.24 g/mol
InChI Key: RRXYYTBAMKTKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06716961B2

Procedure details

To a solution of ethanolamine (0.68 g, 11 mmol) and triethylamine (1.10 g, 10.9 mmol) in dichloromethane (20 mL) was added 4-nitrobenzenesulfonyl chloride (2.20 g, 9.9 mmol) portionwise with stirring. The resulting clear yellow solution was stirred at room temperature for 15 min. The clear yellow solution was diluted with equal volume of EtOAc and washed with water and then with 5% HCl. The organic phase was evaporated to dryness to give 1.36 g of light yellow crystalline solid which was dried and used without further purification. δH (200 MHz, DMSO-d6) 2.90 [2H, m, NHCH2CH2OH], 3.36 [2H, m, NHCH2CH2OH], 4.75 [1H, t, OH], 8.00 [1H, m, NH], 8.02 and 8.38 [2×2H, q (A2B2), 2×Nosyl CH].
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].C(N(CC)CC)C.[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1)([O-:14])=[O:13]>ClCCl.CCOC(C)=O>[OH:2][CH2:1][CH2:3][NH:4][S:21]([C:18]1[CH:17]=[CH:16][C:15]([N+:12]([O-:14])=[O:13])=[CH:20][CH:19]=1)(=[O:22])=[O:23]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting clear yellow solution was stirred at room temperature for 15 min
Duration
15 min
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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